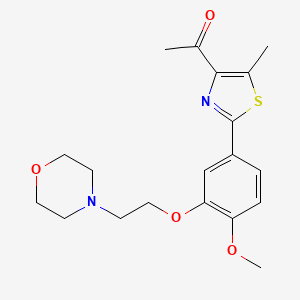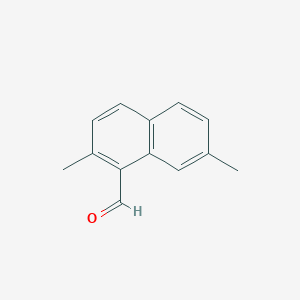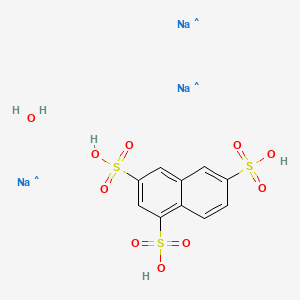
2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is a chemical compound that features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing a sustainable and efficient method for producing 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the prop-2-ynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the diazepane ring .
Applications De Recherche Scientifique
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide has several scientific research applications:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure allows for its use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, influencing biological pathways. For example, similar compounds have been shown to inhibit specific kinases, affecting cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ripasudil: A rho kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Uniqueness
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is unique due to its specific structural features, such as the prop-2-ynyl group and the diazepane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H17N3O/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13/h1,11H,3-9H2,(H,12,14) |
Clé InChI |
ORVDIYFYEXKZJA-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CN1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
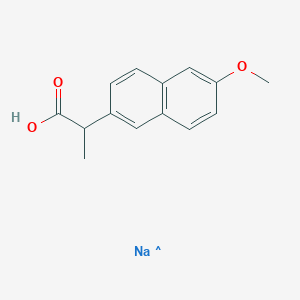
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
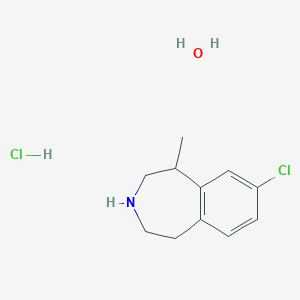
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
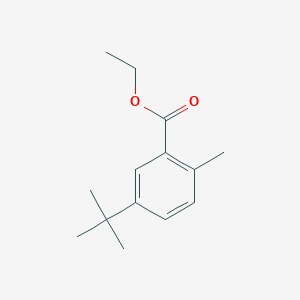
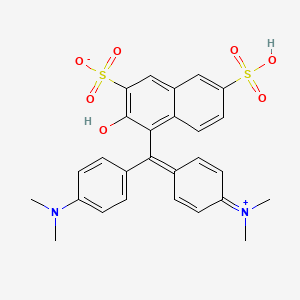
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
